molecular formula C7H6ClN3 B189248 4-chloro-1H-indazol-3-amine CAS No. 20925-60-4

4-chloro-1H-indazol-3-amine

Cat. No. B189248
Key on ui cas rn: 20925-60-4
M. Wt: 167.59 g/mol
InChI Key: QPLXQNVPEHUPTR-UHFFFAOYSA-N
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Patent
US08357716B2

Procedure details

To a solution of 2-chloro-6-fluorobenzonitrile (ABCR) (3 g, 19 mmol) in anhydrous ethanol (50 mL) was added hydrazine hydrate (3.74 mL, 77 mmol). The reaction was heated at 90° C. under a nitrogen for 3.5 hours. The reaction mixture was cooled to room temperature, treated with acetone (20 mL) and left to stand for 19 hours. The mixture was evaporated in-vacuo to yield an orange/brown solid, which was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane. The organic layer was passed through a hydrophobic frit and evaporated in-vacuo to yield a brown solid, which was absorbed onto Florisil (60-100 mesh), applied to a 100 g silica SPE cartridge and purified by chromatography on Flashmaster II using a 0-10% methanol in dichloromethane gradient over 60 min. Fractions 24-29 were combined and the solvent was evaporated in-vacuo to yield the title compound as a yellow solid (2.14 g, 66%) LCMS (System B) RT=1.58 min, ES+ve m/z 168 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].O.[NH2:12][NH2:13].CC(C)=O>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[C:4]([NH2:5])=[N:12][NH:13]2 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)F
Name
Quantity
3.74 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in-vacuo
CUSTOM
Type
CUSTOM
Details
to yield an orange/brown solid, which
CUSTOM
Type
CUSTOM
Details
was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated in-vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown solid, which
CUSTOM
Type
CUSTOM
Details
was absorbed onto Florisil (60-100 mesh)
CUSTOM
Type
CUSTOM
Details
purified by chromatography on Flashmaster II
CUSTOM
Type
CUSTOM
Details
over 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in-vacuo

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
ClC1=C2C(=NNC2=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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